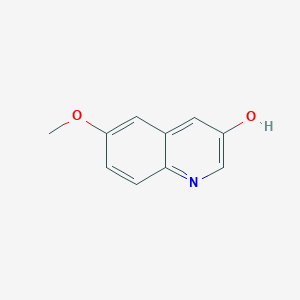
5-Bromopentyltrimethoxysilane
Übersicht
Beschreibung
5-Bromopentyltrimethoxysilane is a chemical compound with the molecular formula C8H19BrO3Si . It contains a total of 32 atoms, including 19 Hydrogen atoms, 8 Carbon atoms, 3 Oxygen atoms, and 1 Bromine atom .
Synthesis Analysis
The synthesis of 5-Bromopentyltrimethoxysilane involves specific reaction conditions with dihydrogen hexachloroplatinate in isopropyl alcohol at 140°C for 168 hours . The yield of this reaction is around 30% .Molecular Structure Analysis
The 5-Bromopentyltrimethoxysilane molecule contains a total of 31 bonds, including 12 non-Hydrogen bonds and 7 rotatable bonds . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created based on quantum chemical computations .Physical And Chemical Properties Analysis
5-Bromopentyltrimethoxysilane has a molecular weight of 271.22 . It has a predicted density of 1.186±0.06 g/cm3 . Its boiling point is 110°C under a pressure of 2 Torr . The compound is sensitive and reacts slowly with moisture/water . Its refractive index is 1.446 .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Development : Brominated compounds have been explored in the context of drug discovery and development, particularly in creating drugs beyond the traditional "rule of 5" space, which guides oral drug design. Such compounds have been found to offer potential in treating diseases with significant unmet medical needs, especially in oncology and virology (DeGoey et al., 2017).
Cellular Studies and DNA Synthesis : Brominated nucleotides, like 5-Bromodeoxyuridine, have been extensively used in cellular studies, particularly in DNA replication research. These compounds can be incorporated into DNA, serving as tools for understanding cell proliferation and the mechanisms of DNA synthesis (Gerber, 1972).
Stem Cell Research : In stem cell research, brominated compounds have been used to explore the effects on cell differentiation and global DNA methylation. These studies are crucial in understanding stem cell behavior and potential therapeutic applications (Schneider & d’Adda di Fagagna, 2012).
Radiosensitization in Cancer Therapy : Brominated pyrimidines have been studied for their potential as radiosensitizers in cancer therapy. Their incorporation into DNA can enhance the effects of radiation on tumor cells, offering new avenues for cancer treatment (Kinsella, 1992).
Tissue Engineering : Brominated compounds have also been used in tissue engineering, particularly in studies involving adipose-derived stem cells and collagen scaffolds. This research is significant for regenerative medicine and understanding how these compounds can influence cell behavior in tissue repair (Lequeux et al., 2012).
Safety and Hazards
In case of inhalation, it’s advised to move the victim into fresh air and provide artificial respiration if necessary . If it comes into contact with skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . It’s also recommended to avoid dust formation and breathing mist, gas, or vapors .
Eigenschaften
IUPAC Name |
5-bromopentyl(trimethoxy)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19BrO3Si/c1-10-13(11-2,12-3)8-6-4-5-7-9/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJYHUZOPRAGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCCCBr)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19BrO3Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




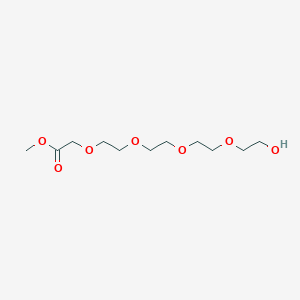

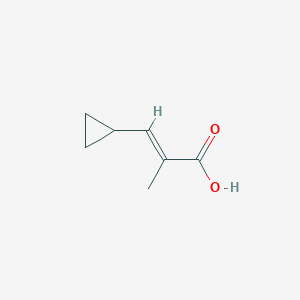
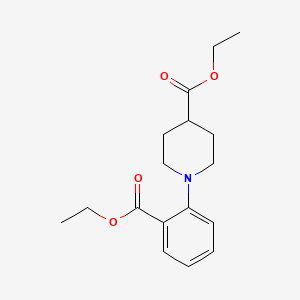



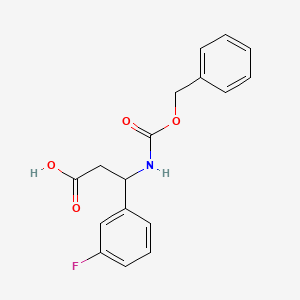
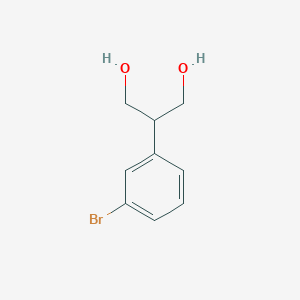


![{[4-(Benzyloxy)phenyl]methyl}(diphenylmethyl)amine](/img/structure/B3154282.png)
